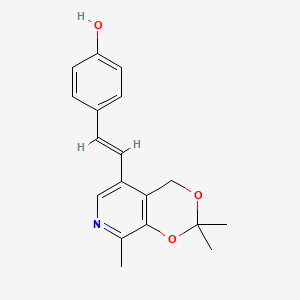
Mao-B-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mao-B-IN-13 is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, phenylethylamine, and benzylamine. Inhibitors of MAO-B are of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease due to their ability to increase the levels of these neurotransmitters in the brain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mao-B-IN-13 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The synthetic route often starts with the preparation of a quinolin-2-one scaffold, which is crucial for the selectivity towards MAO-B . The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
化学反应分析
Types of Reactions
Mao-B-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-2-one derivatives, while substitution reactions may produce various substituted quinolin-2-one compounds .
科学研究应用
Mao-B-IN-13 has a wide range of scientific research applications, including:
作用机制
Mao-B-IN-13 exerts its effects by selectively inhibiting the activity of MAO-B. This inhibition prevents the breakdown of neurotransmitters like dopamine, phenylethylamine, and benzylamine, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active site of MAO-B, where it binds and blocks the enzyme’s catalytic activity . The pathways involved in its mechanism of action include the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive function .
相似化合物的比较
Mao-B-IN-13 is compared with other MAO-B inhibitors such as selegiline, rasagiline, and safinamide. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and pharmacokinetic properties . For example:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional sodium channel blocking activity.
This compound is unique due to its specific quinolin-2-one scaffold, which provides high selectivity towards MAO-B and minimizes off-target effects .
属性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC 名称 |
4-[(E)-2-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)ethenyl]phenol |
InChI |
InChI=1S/C18H19NO3/c1-12-17-16(11-21-18(2,3)22-17)14(10-19-12)7-4-13-5-8-15(20)9-6-13/h4-10,20H,11H2,1-3H3/b7-4+ |
InChI 键 |
VGWOEAXBGYNGIU-QPJJXVBHSA-N |
手性 SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)/C=C/C3=CC=C(C=C3)O |
规范 SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C=CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


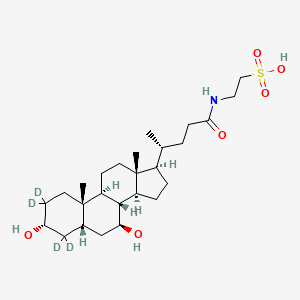
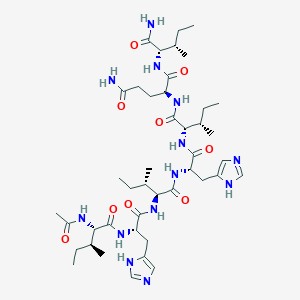
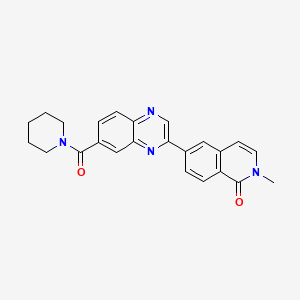

![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
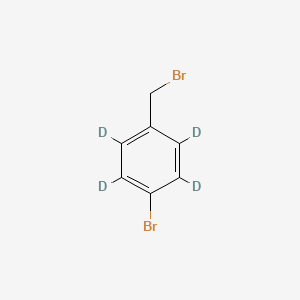


![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)

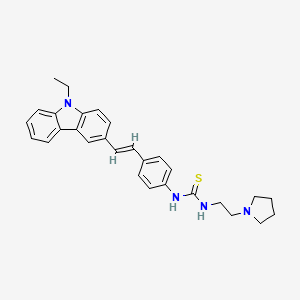
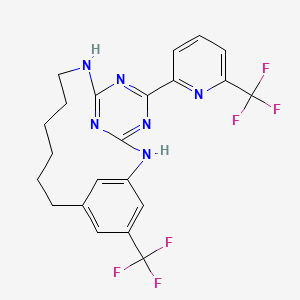
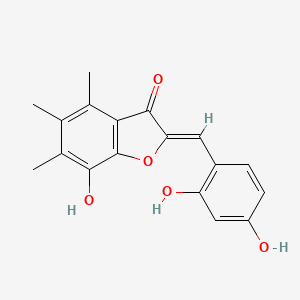
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)
